N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine

Catalog No.
S6719419
CAS No.
2309572-16-3
M.F
C14H13BrN4O
M. Wt
333.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine

CAS Number

2309572-16-3

Product Name

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine

IUPAC Name

(3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

InChI

InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18)

InChI Key

PTSXQYQSONMTLR-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound characterized by the molecular formula C14H13BrN4OC_{14}H_{13}BrN_{4}O. This compound features a distinctive structure that includes a bromobenzoyl group, an azetidine ring, and a pyrazine moiety. The presence of these functional groups contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and drug development.

  • Oxidation: The compound can be oxidized to form corresponding oxides, using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify the bromobenzoyl group or other functional groups, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the replacement of the bromine atom with other substituents, utilizing nucleophiles like amines or thiols.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while substitution could produce various substituted derivatives.

The biological activity of N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine is an area of active research. Its unique structural components may interact with specific biological targets, potentially leading to therapeutic applications. The azetidine ring's strain could facilitate binding to enzymes or receptors, while the pyrazine moiety might interact with nucleic acids or proteins. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties, indicating that N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine may possess similar activities.

The synthesis of N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization of appropriate precursors, often involving aziridines or other nitrogen-containing compounds.
  • Introduction of the Bromobenzoyl Group: Acylation reactions are used where bromobenzoyl chloride reacts with the azetidine ring in the presence of a base.
  • Attachment of the Pyrazine Moiety: The final step involves coupling the pyrazine moiety to the azetidine ring via nucleophilic substitution reactions.

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine has several potential applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound's biological activity makes it a candidate for drug discovery and development.
  • Medicine: Its potential therapeutic applications could be explored, particularly against specific biological targets.
  • Industry: It may be utilized in developing new materials or as a reagent in various industrial processes.

Several compounds share structural similarities with N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine:

  • N-(pyridin-2-yl)amides: These compounds have similar amide linkages but differ in aromatic ring structures.
  • 3-bromoimidazo[1,2-a]pyridines: These contain a bromine atom and an imidazo ring, akin to the bromobenzoyl and pyrazine moieties in N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine.
  • N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine: This compound features both azetidine and pyrazine moieties but differs by having an ethoxy group instead of a bromine atom.

Uniqueness

What sets N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine apart is its unique combination of functional groups that may confer distinct chemical and biological properties, making it valuable for various research applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

332.02727 g/mol

Monoisotopic Mass

332.02727 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types